(R)-1-(5-chlorothiophen-3-yl)propan-1-amine
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Overview
Description
®-1-(5-chlorothiophen-3-yl)propan-1-amine is a chiral amine compound featuring a thiophene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-chlorothiophen-3-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorothiophene.
Formation of Intermediate: The thiophene ring is functionalized to introduce the propan-1-amine side chain. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and amination.
Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, scalability, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-chlorothiophen-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(5-chlorothiophen-3-yl)propan-1-amine can serve as a building block for the synthesis of more complex molecules.
Biology
The compound may be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine
Industry
In materials science, the compound could be used in the synthesis of polymers or other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(5-chlorothiophen-3-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-chlorothiophen-3-yl)propan-1-amine: The enantiomer of the compound.
1-(5-chlorothiophen-3-yl)propan-1-amine: The racemic mixture.
1-(5-bromothiophen-3-yl)propan-1-amine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
®-1-(5-chlorothiophen-3-yl)propan-1-amine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions.
Properties
Molecular Formula |
C7H10ClNS |
---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
1-(5-chlorothiophen-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H10ClNS/c1-2-6(9)5-3-7(8)10-4-5/h3-4,6H,2,9H2,1H3 |
InChI Key |
LVKOVLPTHQITBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CSC(=C1)Cl)N |
Origin of Product |
United States |
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